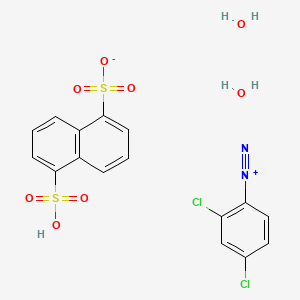
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is a diazonium salt with significant applications in histology and hematology. It is primarily used in the spectrophotometric detection of total bilirubin in serum . The compound is known for its faint yellow color and has a melting point of 195°C (dec.) .
Méthodes De Préparation
The synthesis of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonic acid. The reaction is typically carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.
Analyse Des Réactions Chimiques
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidity, and various nucleophiles for substitution reactions. Major products formed include azo dyes and substituted aromatic compounds.
Applications De Recherche Scientifique
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is widely used in scientific research due to its ability to form stable diazonium salts. Some of its applications include:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin levels in serum.
Industry: Applied in the manufacturing of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in coupling reactions to produce azo dyes, where the diazonium ion couples with an aromatic compound to form a colored product .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate include other diazonium salts such as:
- 4-Nitrobenzenediazonium tetrafluoroborate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
What sets this compound apart is its specific application in bilirubin detection and its stability in aqueous solutions, making it particularly useful in diagnostic assays .
Propriétés
Formule moléculaire |
C16H14Cl2N2O8S2 |
|---|---|
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;2*1H2/q;+1;;/p-1 |
Clé InChI |
UBPLTEPGJISTTB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



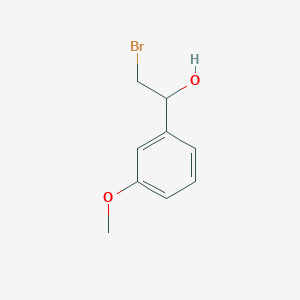
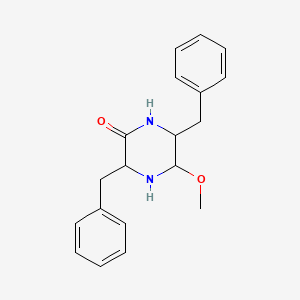
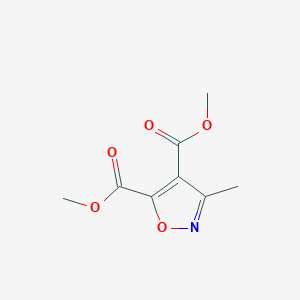
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)

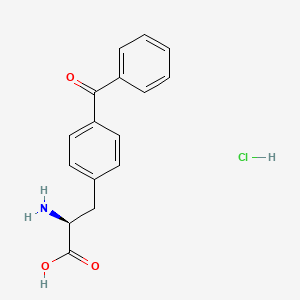

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
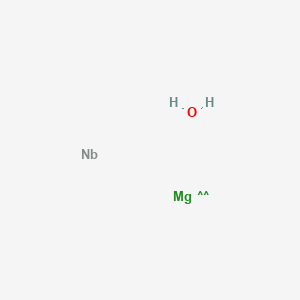

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)


